molecular formula C8H13ClN2O B581358 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride CAS No. 1173081-96-3

3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride

Cat. No.: B581358
CAS No.: 1173081-96-3
M. Wt: 188.655
InChI Key: ZMDPNGUJHPRAMG-UHFFFAOYSA-N
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Description

3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride is a chemical compound with a pyridine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Scientific Research Applications

3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride can be achieved through several methods. One common approach involves the alkylation of ammonia, where an alkyl halide reacts with ammonia to form a primary amine . Another method is the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines . Additionally, the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide followed by hydrolysis, can also be used to prepare primary amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)benzoic acid hydrochloride
  • 3-(aminomethyl)benzeneboronic acid hydrochloride
  • 4-(aminomethyl)phenylboronic acid pinacol ester hydrochloride

Uniqueness

3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride is unique due to its specific pyridine ring structure and the presence of both amino and methyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-5-3-6(2)10-8(11)7(5)4-9;/h3H,4,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDPNGUJHPRAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656384
Record name 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173081-96-3
Record name 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Palladium on carbon (10%) (3.24 g) was charged into a 2 L dry Parr bottle and a small amount of acetic acid was added. Next added 4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (30 g, 202.7 mmol), sodium acetate (30.75 g, 375.0 mmol), platinum oxide (0.218 g), and acetic acid (1 L). The bottle was capped, placed on Parr apparatus, and shaken under an atmosphere of H2 (100 psi) for 2 days. The reaction mixture was filtered. The solvent was removed to give a residue, which was treated with 150 mL of conc. HCl, and the formed solids were filtered. The yellow filtrate was concentrated. To the crude compound was added 30 mL of conc. HCl and 150 mL EtOH, the contents cooled to 0° C., and stirred at 0° C. for 2 h. The formed solids were filtered, washed with cold EtOH, ether, and dried. The product was collected as 36 g. This batch was combined with other batches prepared on smaller scales and triturated with ether to give 51 g of pure compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.85 (br s, 1H) 8.13 (br s, 3H) 5.93-6.01 (m, 1H) 3.72-3.80 (m, 2H) 2.22 (s, 3H) 2.16 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
0.218 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.24 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Palladium on carbon (10%) (3.24 g) was charged into a 2L dry Parr bottle and a small amount of acetic acid was added. Next added 4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (30 g, 202.7 mmol), sodium acetate (30.75 g, 375.0 mmol), platinum oxide (0.218 g), and acetic acid (1 L). The bottle was capped, placed on Parr apparatus, and shaken under an atmosphere of H2 (100 psi) for 2 days. The reaction mixture was filtered. The solvent was removed to give a residue, which was treated with 150 mL of conc. HCl, and the formed solids were filtered. The yellow filtrate was concentrated. To the crude compound was added 30 mL of conc. HCl and 150 mL EtOH, the contents cooled to 0° C., and stirred at 0° C. for 2 h. The formed solids were filtered, washed with cold EtOH, ether, and dried. The product was collected as 36 g. This batch was combined with other batches prepared on smaller scales and triturated with ether to give 51 g of pure compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.85 (br s, 1H) 8.13 (br s, 3H) 5.93-6.01 (m, 1H) 3.72-3.80 (m, 2H) 2.22 (s, 3H) 2.16 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
0.218 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.24 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (10.0 g, 67.5 mmol) in MeOH (1.50 L) and conc. HCl (30 mL) was added 10% Pd(OH)2 (19 g) under N2 atmosphere. The N2 gas was displaced by H2 gas and the mixture was stirred for 26 hours at RT under hydrogen atmosphere. The H2 gas was displaced by N2 gas. The mixture was filtered through Celite, washed with MeOH and concentrated. The residue was triturated with EtOH, collected with Buchner funnel, and dried under vacuum pressure to give the titled compound as a white solid (11.5 g, 90%). 1H NMR (400 MHz, DMSO-d6): δ ppm 11.86 (brs, 1H), 5.98 (s, 1H), 3.78 (m, 2H), 2.20 (s, 3H), 2.16 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

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